molecular formula C18H21N3O2 B12267159 N,N-dimethyl-3-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}aniline

N,N-dimethyl-3-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}aniline

Cat. No.: B12267159
M. Wt: 311.4 g/mol
InChI Key: KXZUMPRITQOCRQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}aniline is a complex organic compound with a unique structure that includes a pyridine ring, an azetidine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}aniline typically involves multiple steps, including the formation of the azetidine ring and the attachment of the pyridine and aniline groups. Common synthetic routes may involve:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Group: This step may involve nucleophilic substitution reactions where the pyridine ring is introduced.

    Attachment of the Aniline Group: This can be done through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N,N-dimethyl-3-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N,N-dimethyl-3-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1,3-propanediamine: Used in the production of dyes and resins.

    N,N-dimethyl-4,4’-bipyridyl diiodide: Known for its applications in chemical synthesis and as a reagent.

Uniqueness

N,N-dimethyl-3-{3-[(2-methylpyridin-4-yl)oxy]azetidine-1-carbonyl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone

InChI

InChI=1S/C18H21N3O2/c1-13-9-16(7-8-19-13)23-17-11-21(12-17)18(22)14-5-4-6-15(10-14)20(2)3/h4-10,17H,11-12H2,1-3H3

InChI Key

KXZUMPRITQOCRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CC(=CC=C3)N(C)C

Origin of Product

United States

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